![molecular formula C23H15F2N3OS B2614639 2-((2-fluorobenzyl)thio)-3-(4-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536712-04-6](/img/structure/B2614639.png)
2-((2-fluorobenzyl)thio)-3-(4-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
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Overview
Description
2-((2-fluorobenzyl)thio)-3-(4-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound that features a unique structure combining fluorinated benzyl and phenyl groups with a pyrimidoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-fluorobenzyl)thio)-3-(4-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 2-fluorobenzyl chloride with thiourea to form 2-fluorobenzylthiourea. This intermediate is then reacted with 4-fluorobenzaldehyde under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as recrystallization, and the implementation of continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((2-fluorobenzyl)thio)-3-(4-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated benzyl or phenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
2-((2-fluorobenzyl)thio)-3-(4-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-((2-fluorobenzyl)thio)-3-(4-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-fluorophenyl)thiophene
- 4-chloro-2-fluorobenzenemethanol
- 4-fluorobenzyl N-(2-fluorophenyl)carbamate
Uniqueness
Compared to similar compounds, 2-((2-fluorobenzyl)thio)-3-(4-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one stands out due to its unique combination of fluorinated benzyl and phenyl groups with a pyrimidoindole core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Biological Activity
The compound 2-((2-fluorobenzyl)thio)-3-(4-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a member of the pyrimidoindole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The chemical structure of the compound features a complex arrangement that includes a pyrimidine core substituted with fluorobenzyl and phenyl groups. The synthesis typically involves multi-step organic reactions, starting from simpler pyrimidine derivatives and incorporating thiol and aryl halides under various reaction conditions.
Synthesis Overview
- Starting Materials : Pyrimidine derivatives, 2-fluorobenzyl thiol, and 4-fluorophenyl halides.
- Reagents Used : Common reagents include alkyl halides, thiols, and catalysts such as palladium or copper complexes.
- Reaction Conditions : Reactions are often conducted in organic solvents under reflux conditions to facilitate nucleophilic substitutions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to This compound . For instance, derivatives of thiazolo[3,2-a]pyrimidin-3(7H)-one have shown significant activity against various cancer cell lines. The presence of specific substituents on the aromatic rings has been correlated with enhanced cytotoxic effects.
Compound | Cell Line Tested | IC50 (µM) | Reference |
---|---|---|---|
4c | U937 (Lymphoma) | 5.6 | |
4e | MDA-MB-231 (Breast) | 7.8 | |
4f | NUGC-3 (Gastric) | 6.1 |
The mechanism by which these compounds exert their anticancer effects typically involves:
- Inhibition of Tyrosine Kinase : Compounds similar to the target compound have been shown to inhibit tyrosine kinase activity, which is crucial for cancer cell proliferation.
- Induction of Apoptosis : The compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Other Biological Activities
In addition to anticancer properties, this compound class has exhibited various other biological activities:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, suggesting potential as antibacterial agents.
- Anti-inflammatory Effects : The presence of specific functional groups may confer anti-inflammatory properties.
These activities highlight the versatility of pyrimidoindole derivatives in medicinal chemistry.
Case Studies and Research Findings
- Anticancer Activity Study : A study evaluated the cytotoxic effects of several pyrimidoindole derivatives on human cancer cell lines. Results indicated that modifications in the fluorobenzyl group significantly enhanced potency against breast and gastric cancer cells .
- Mechanistic Insights : Research has focused on elucidating the binding interactions between these compounds and their molecular targets. Molecular docking studies suggest favorable interactions with active sites of tyrosine kinases .
Properties
IUPAC Name |
3-(4-fluorophenyl)-2-[(2-fluorophenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F2N3OS/c24-15-9-11-16(12-10-15)28-22(29)21-20(17-6-2-4-8-19(17)26-21)27-23(28)30-13-14-5-1-3-7-18(14)25/h1-12,26H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKVNKMWRPHMJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)NC5=CC=CC=C53)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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